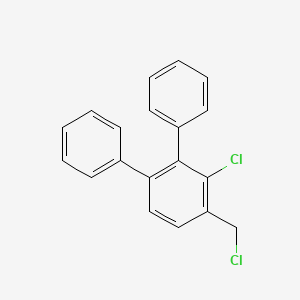![molecular formula C10H15N5O4 B13745724 1,3-Propanediol, 2-[1-(6-amino-9H-purin-9-yl)-2-hydroxyethoxy]- CAS No. 101568-85-8](/img/structure/B13745724.png)
1,3-Propanediol, 2-[1-(6-amino-9H-purin-9-yl)-2-hydroxyethoxy]-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Propanediol, 2-[1-(6-amino-9H-purin-9-yl)-2-hydroxyethoxy]- involves several steps. One common method includes the preparation of an N,O-bis-trityl intermediate, which allows for mono-esterification by an L-valine derivative . This process involves the use of protecting groups to ensure selective reactions and high yields .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using similar synthetic routes. The process typically includes the formation of intermediates, followed by esterification and deprotection steps to yield the final product .
Análisis De Reacciones Químicas
Types of Reactions
1,3-Propanediol, 2-[1-(6-amino-9H-purin-9-yl)-2-hydroxyethoxy]- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: Substitution reactions, particularly nucleophilic substitutions, are common for this compound.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while reduction can produce reduced forms of the compound .
Aplicaciones Científicas De Investigación
1,3-Propanediol, 2-[1-(6-amino-9H-purin-9-yl)-2-hydroxyethoxy]- has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of other complex molecules.
Biology: The compound is studied for its interactions with biological molecules and its potential therapeutic effects.
Medicine: It is a key component in antiviral drugs, particularly for treating herpes viruses.
Industry: The compound is used in the production of pharmaceuticals and other chemical products.
Mecanismo De Acción
The mechanism of action of 1,3-Propanediol, 2-[1-(6-amino-9H-purin-9-yl)-2-hydroxyethoxy]- involves its conversion to active metabolites within the body. These metabolites inhibit viral DNA polymerase, preventing the replication of viral DNA and thereby exerting antiviral effects . The molecular targets include viral thymidine kinase and DNA polymerase .
Comparación Con Compuestos Similares
Similar Compounds
Acyclovir: Another antiviral compound with a similar structure and mechanism of action.
Famciclovir: A prodrug of penciclovir, used to treat herpes virus infections.
Uniqueness
1,3-Propanediol, 2-[1-(6-amino-9H-purin-9-yl)-2-hydroxyethoxy]- is unique due to its specific structure, which allows for effective inhibition of viral DNA polymerase. Its ability to be converted into active metabolites within the body enhances its antiviral efficacy .
Propiedades
Número CAS |
101568-85-8 |
|---|---|
Fórmula molecular |
C10H15N5O4 |
Peso molecular |
269.26 g/mol |
Nombre IUPAC |
2-[1-(6-aminopurin-9-yl)-2-hydroxyethoxy]propane-1,3-diol |
InChI |
InChI=1S/C10H15N5O4/c11-9-8-10(13-4-12-9)15(5-14-8)7(3-18)19-6(1-16)2-17/h4-7,16-18H,1-3H2,(H2,11,12,13) |
Clave InChI |
BZOVHPRDLVWHRY-UHFFFAOYSA-N |
SMILES canónico |
C1=NC(=C2C(=N1)N(C=N2)C(CO)OC(CO)CO)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.












![Tert-butyl 2-amino-1-[(4-aminophenyl)methyl]piperidine-4-carboxylate](/img/structure/B13745683.png)



